molecular formula C18H22O5 B13822539 4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride

4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride

Cat. No.: B13822539
M. Wt: 318.4 g/mol
InChI Key: CQARFTDKXPFBIO-UHFFFAOYSA-N
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Description

4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride is an organic compound that belongs to the class of anhydrides It is derived from the reaction of nonyl alcohol with phthalic anhydride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride typically involves the reaction of phthalic anhydride with nonyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

Phthalic Anhydride+Nonyl Alcohol4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic Anhydride\text{Phthalic Anhydride} + \text{Nonyl Alcohol} \rightarrow \text{this compound} Phthalic Anhydride+Nonyl Alcohol→4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic Anhydride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form the corresponding carboxylic acids.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions.

    Alcoholysis: Alcohols, acidic catalyst.

    Aminolysis: Amines, basic catalyst.

Major Products Formed

    Hydrolysis: Phthalic acid and nonyl alcohol.

    Alcoholysis: Nonyl esters of phthalic acid.

    Aminolysis: Nonyl amides of phthalic acid.

Scientific Research Applications

4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential as a prodrug, where the anhydride moiety can be hydrolyzed to release the active drug.

    Industry: Used in the production of plasticizers, which are added to polymers to increase their flexibility and durability.

Mechanism of Action

The mechanism of action of 4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride can be compared with other similar compounds such as:

    Phthalic Anhydride: Lacks the nonyloxycarbonyl group, making it less hydrophobic.

    Succinic Anhydride: Has a shorter carbon chain, resulting in different reactivity and solubility properties.

    Maleic Anhydride: Contains a double bond, which makes it more reactive towards nucleophiles.

The uniqueness of this compound lies in its long nonyl chain, which imparts hydrophobic characteristics and influences its reactivity and applications.

Properties

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

nonyl 1,3-dioxo-2-benzofuran-5-carboxylate

InChI

InChI=1S/C18H22O5/c1-2-3-4-5-6-7-8-11-22-16(19)13-9-10-14-15(12-13)18(21)23-17(14)20/h9-10,12H,2-8,11H2,1H3

InChI Key

CQARFTDKXPFBIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O

Origin of Product

United States

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